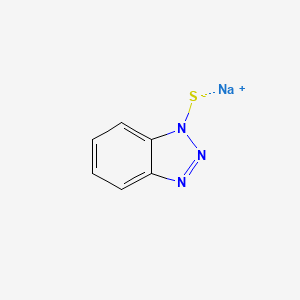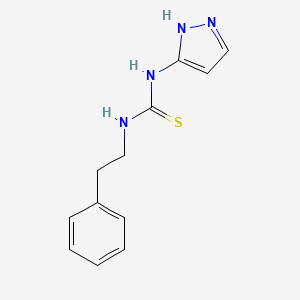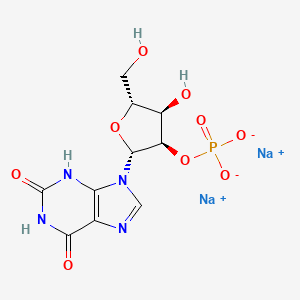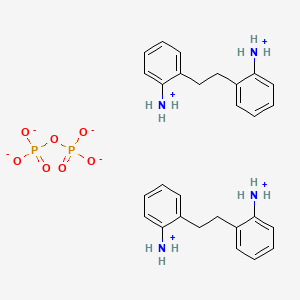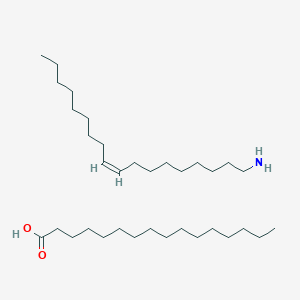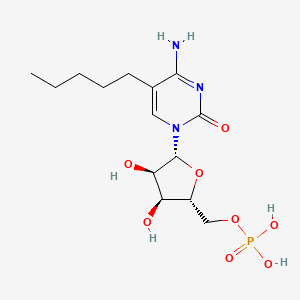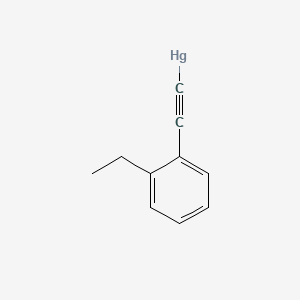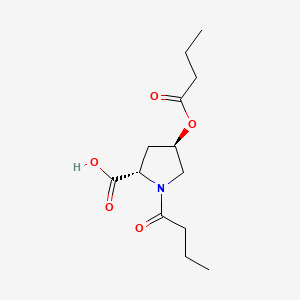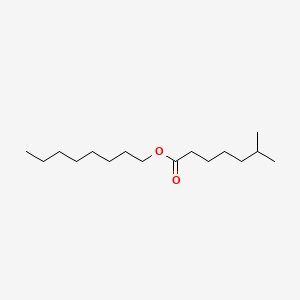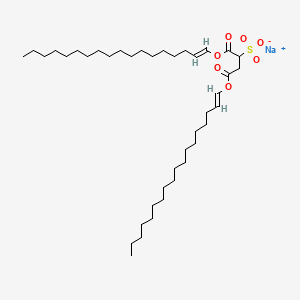
2-Methylpentyl 2-methylbutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpentyl 2-methylbutyrate is an organic ester compound with the molecular formula C11H22O2. It is known for its fruity aroma, which makes it a valuable component in the fragrance and flavor industries. The compound is also referred to as 2-methylpentyl 2-methylbutanoate and has a molecular weight of 186.29 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylpentyl 2-methylbutyrate can be synthesized through the esterification of 2-methylbutanoic acid with 2-methyl-1-pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the desired ester with high purity .
化学反应分析
Types of Reactions: 2-Methylpentyl 2-methylbutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid.
Oxidation: The ester can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 2-methylbutanoic acid and 2-methyl-1-pentanol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Corresponding alcohols.
科学研究应用
2-Methylpentyl 2-methylbutyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems and its role in natural product synthesis.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma
作用机制
The mechanism of action of 2-methylpentyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may then interact with biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.
Ethyl butyrate: Another ester with a fruity smell, commonly used in the food industry.
Butyl butyrate: Used in perfumes and as a flavoring agent.
Uniqueness: 2-Methylpentyl 2-methylbutyrate stands out due to its specific molecular structure, which imparts a unique aroma profile. Its combination of 2-methylbutanoic acid and 2-methyl-1-pentanol makes it distinct from other esters, providing unique properties and applications .
属性
CAS 编号 |
83783-88-4 |
|---|---|
分子式 |
C11H22O2 |
分子量 |
186.29 g/mol |
IUPAC 名称 |
2-methylpentyl 2-methylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-5-7-9(3)8-13-11(12)10(4)6-2/h9-10H,5-8H2,1-4H3 |
InChI 键 |
RVVHHUUVQYONCR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)COC(=O)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



